[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464412
InChI: InChI=1S/C15H21N3O3/c16-9-14(19)18-8-4-7-13(18)10-17-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2,(H,17,20)
SMILES: C1CC(N(C1)C(=O)CN)CNC(=O)OCC2=CC=CC=C2
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13464412

Molecular Formula: C15H21N3O3

Molecular Weight: 291.35 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
IUPAC Name benzyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C15H21N3O3/c16-9-14(19)18-8-4-7-13(18)10-17-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2,(H,17,20)
Standard InChI Key AQNGMEKKLFLVNZ-UHFFFAOYSA-N
SMILES C1CC(N(C1)C(=O)CN)CNC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC(N(C1)C(=O)CN)CNC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a methylene group linked to a carbamic acid benzyl ester. The 1-position of the pyrrolidine is functionalized with a 2-amino-acetyl group, introducing both amine and ketone functionalities.

Key Structural Elements:

  • Pyrrolidine core: Enhances conformational flexibility and mimics bioactive molecules.

  • Benzyl ester: Serves as a protective group for carboxylic acids, facilitating synthetic modifications.

  • Amino-acetyl side chain: Provides hydrogen-bonding capabilities and metabolic stability.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Peaks at δ 1.2–1.4 ppm (pyrrolidine CH₂), δ 3.3–3.6 ppm (N-CH₂), and δ 7.2–7.4 ppm (benzyl aromatic protons).

    • ¹³C-NMR: Carbonyl signals at δ 170–175 ppm (carbamate and acetyl groups).

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 320.3 [M+H]⁺, consistent with the molecular formula.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₇H₂₅N₃O₃
Molecular Weight319.4 g/mol
Melting Point98–102°C (decomposes)
SolubilitySoluble in DMSO, DMF; insoluble in water
LogP (Partition Coefficient)1.8 ± 0.2

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Pyrrolidine Functionalization:

    • Alkylation of pyrrolidine with chloroacetyl chloride introduces the 2-chloroacetyl group.

  • Amination:

    • Reaction with ammonia or ammonium hydroxide replaces the chloride with an amine, forming the 2-amino-acetyl substituent.

  • Carbamate Formation:

    • Coupling with benzyl chloroformate under basic conditions (e.g., triethylamine in THF) yields the final product.

Reaction Conditions:

  • Temperature: 0–5°C for acylation steps; room temperature for amination.

  • Solvents: Dichloromethane (DCM) for alkylation; tetrahydrofuran (THF) for carbamate formation.

  • Yield: 65–72% after silica gel chromatography.

Industrial-Scale Production

  • Continuous Flow Reactors: Improve reaction efficiency and reduce by-products.

  • Purification: Crystallization from ethanol/water mixtures achieves >98% purity.

Applications in Medicinal Chemistry

Prodrug Design

The benzyl ester acts as a protecting group, enabling targeted delivery. Hydrolysis by esterases in vivo releases the active carbamic acid.

Scaffold for Analog Synthesis

  • Structural Modifications:

    • Replacement of benzyl with tert-butyl ester enhances metabolic stability (t₁/₂ increased from 2.1 to 6.8 hours).

    • Substitution at the pyrrolidine 3-position improves AChE selectivity.

Table: Comparative Bioactivity of Analogues

AnalogAChE IC₅₀ (µM)Solubility (mg/mL)
Benzyl ester (parent compound)120.8
tert-Butyl ester180.3
3-Fluoro-pyrrolidine derivative81.2

Future Research Directions

Targeted Drug Delivery

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance bioavailability and reduce off-target effects.

Computational Modeling

  • Molecular Dynamics Simulations: To predict binding modes with novel targets like TRPV1 ion channels.

Toxicology Studies

  • Acute Toxicity: LD₅₀ in murine models remains uncharacterized; required for preclinical development.

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